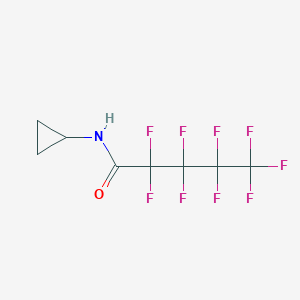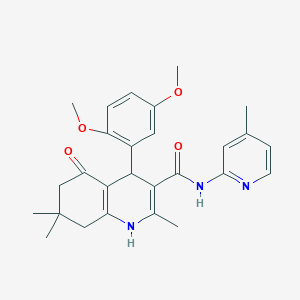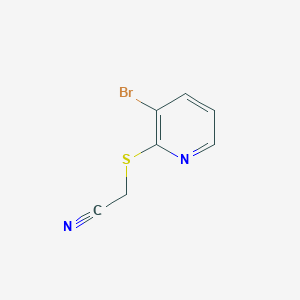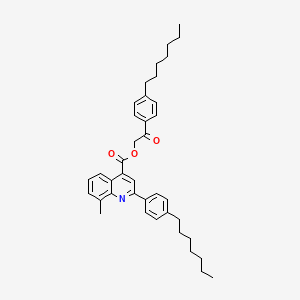
N-cyclopropyl-2,2,3,3,4,4,5,5,5-nonafluoropentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-2,2,3,3,4,4,5,5,5-nonafluoropentanamide is a unique chemical compound with the molecular formula C8H6F9NO and a molecular weight of 303.129 g/mol . This compound is characterized by the presence of a cyclopropyl group and a highly fluorinated pentanamide chain, making it a subject of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2,2,3,3,4,4,5,5,5-nonafluoropentanamide typically involves the reaction of cyclopropylamine with a fluorinated acyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme can be represented as follows:
Cyclopropylamine+Fluorinated Acyl Chloride→this compound+HCl
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. specific industrial methods are proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
N-cyclopropyl-2,2,3,3,4,4,5,5,5-nonafluoropentanamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for reducing the amide group.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) solutions can be used for hydrolysis reactions.
Major Products Formed
Substitution: Products with different functional groups replacing the fluorine atoms.
Reduction: Cyclopropylamine and a fluorinated alcohol.
Hydrolysis: Cyclopropylamine and a fluorinated carboxylic acid.
Aplicaciones Científicas De Investigación
N-cyclopropyl-2,2,3,3,4,4,5,5,5-nonafluoropentanamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Studied for its potential interactions with biological molecules due to its unique structure.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.
Industry: Utilized in the development of materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism of action of N-cyclopropyl-2,2,3,3,4,4,5,5,5-nonafluoropentanamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to its unique structure. The highly fluorinated chain may enhance its binding affinity and stability, making it a valuable compound for various applications.
Comparación Con Compuestos Similares
Similar Compounds
N-cyclopropyl-2,4,6-triamino-1,3,5-triazine:
N-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide: Used in organic synthesis as a boronic acid derivative.
Uniqueness
N-cyclopropyl-2,2,3,3,4,4,5,5,5-nonafluoropentanamide is unique due to its highly fluorinated structure, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability and resistance to degradation.
Propiedades
Fórmula molecular |
C8H6F9NO |
|---|---|
Peso molecular |
303.12 g/mol |
Nombre IUPAC |
N-cyclopropyl-2,2,3,3,4,4,5,5,5-nonafluoropentanamide |
InChI |
InChI=1S/C8H6F9NO/c9-5(10,4(19)18-3-1-2-3)6(11,12)7(13,14)8(15,16)17/h3H,1-2H2,(H,18,19) |
Clave InChI |
SUVUYVZKTBQEGE-UHFFFAOYSA-N |
SMILES canónico |
C1CC1NC(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(7E)-2-[(2-chlorophenyl)methyl]-7-[(2-chlorophenyl)methylidene]cycloheptan-1-one](/img/structure/B12041982.png)

![3-bromo-N-[3-(tert-butylamino)propyl]benzamide, trifluoroacetic acid](/img/structure/B12041990.png)
![N-(2-ethylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12041998.png)
![Isopropyl 6-bromo-2-methyl-5-[(3-nitrobenzoyl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B12042001.png)
![N-[(E)-benzylideneamino]cyclohexanecarboxamide](/img/structure/B12042004.png)

![2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12042014.png)

![N-{1-[2,4-bis(2-methylbutan-2-yl)phenoxy]propyl}-3,5-dichloro-2-hydroxy-4-methylbenzamide](/img/structure/B12042022.png)



